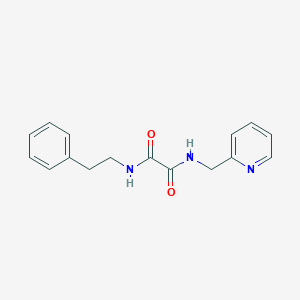![molecular formula C25H23N3O5S B11648820 2-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11648820.png)
2-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzothieno[2,3-d]pyrimidinone structure, followed by the introduction of the nitrophenyl and methylphenoxyethoxy groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimizing the reaction conditions to ensure consistency and efficiency on a larger scale. The use of continuous flow reactors and automated systems could help achieve this, allowing for precise control over reaction parameters and minimizing the risk of side reactions.
化学反応の分析
Types of Reactions
2-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
科学的研究の応用
2-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}-5,6,7,8-tetrahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it shows activity against certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism by which 2-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The specific pathways involved would need to be elucidated through further research.
類似化合物との比較
Similar Compounds
- 2-methylphenoxyacetic acid
- Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]
Uniqueness
Compared to similar compounds, 2-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its complex structure, which combines multiple functional groups in a single molecule. This complexity may confer unique properties, such as enhanced reactivity or specific interactions with biological targets, making it a valuable compound for further study.
特性
分子式 |
C25H23N3O5S |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
2-[2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23N3O5S/c1-15-6-2-4-8-19(15)32-12-13-33-20-11-10-16(28(30)31)14-18(20)23-26-24(29)22-17-7-3-5-9-21(17)34-25(22)27-23/h2,4,6,8,10-11,14H,3,5,7,9,12-13H2,1H3,(H,26,27,29) |
InChIキー |
PZXUCNAUNGSTEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11648758.png)
![4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B11648775.png)
![(5Z)-5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dichlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11648781.png)
![(2E)-2-cyano-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B11648782.png)
![N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B11648790.png)
![5-[4-(benzyloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648791.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11648796.png)

![2,2'-[piperazine-1,4-diylbis(1-oxopentane-1,2-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B11648806.png)
![N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine](/img/structure/B11648809.png)
![2-[(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11648826.png)
![methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648833.png)
